4-(But-1-en-3-yn-1-yl)pyridine is an organic compound featuring a pyridine ring substituted with a but-1-en-3-yn-1-yl group. This compound is characterized by its unique structure, which combines both alkenyl and alkynyl functionalities. The presence of these functional groups contributes to its potential reactivity and biological activity. The molecular formula for 4-(But-1-en-3-yn-1-yl)pyridine is CHN, indicating that it contains ten carbon atoms, nine hydrogen atoms, and one nitrogen atom.
For example, in a study involving the reaction of pyridinyl-vinylacetylene systems, 4-(But-1-en-3-yn-1-yl)pyridine was shown to decompose into various products through hydrogen atom loss and cyclization processes .
Several synthetic approaches have been developed for the preparation of 4-(But-1-en-3-yn-1-yl)pyridine:
4-(But-1-en-3-yn-1-yl)pyridine has potential applications in:
Several compounds share structural similarities with 4-(But-1-en-3-yn-1-y)lpyridine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Buta-1,3-dienyl)pyridine | Contains a butadiene moiety instead of an alkyne | Exhibits different reactivity due to conjugation |
| 3-(Propynyl)pyridine | Features a propynyl group | More stable due to reduced steric hindrance |
| 6-(Hexa-2,4-dienyl)pyridine | Contains a longer diene chain | Potentially more reactive due to increased π-bonding |
| 5-(Alkynyl)pyrimidine | Pyrimidine ring instead of pyridine | Different electronic properties affecting reactivity |
Each of these compounds exhibits unique properties that differentiate them from 4-(But-1-en-3-y)n-pyridine while still maintaining some structural similarities.
Enzymatic approaches to pyridine synthesis have emerged as environmentally sustainable alternatives to traditional chemical methods, though specific applications to 4-(But-1-en-3-yn-1-yl)pyridine remain limited in the literature [1]. The development of whole-cell biocatalytic processes for pyridine derivatives demonstrates the potential for enzyme-mediated synthesis of complex substituted pyridines [1]. Recent advances in biocatalytic dearomatization of pyridines have shown promise for creating stereoenriched piperidine intermediates through chemo-enzymatic cascades, though these approaches typically target saturated rather than unsaturated alkynyl substituents [2].
The application of lipase-catalyzed reactions to alkyne-containing substrates presents unique challenges due to the electronic properties of triple bonds and their interaction with enzyme active sites [2]. Current research suggests that enzymatic approaches may be more suitable for post-synthetic modifications of pre-formed pyridine rings rather than direct construction of alkynyl-substituted pyridines [1]. The stereoelectronic requirements for effective enzyme-substrate interactions with conjugated enyne systems like 4-(But-1-en-3-yn-1-yl)pyridine necessitate careful consideration of substrate positioning and binding affinity [2].
Transition metal catalysis represents the most versatile and widely studied approach for constructing complex pyridine derivatives containing alkyne functionalities [3] [4]. The synthesis of 4-(But-1-en-3-yn-1-yl)pyridine through metal-mediated cyclization relies primarily on [2+2+2] cycloaddition reactions involving alkynes and nitriles as fundamental building blocks [5] [6].
Cobalt-catalyzed [2+2+2] cycloaddition reactions have demonstrated exceptional efficiency in forming pyridine rings from alkyne and nitrile precursors [7] [6]. The mechanism involves oxidative coupling of two alkyne units with one nitrile unit to form a metallacycle intermediate, followed by reductive elimination to yield the aromatic pyridine product [5]. For 4-(But-1-en-3-yn-1-yl)pyridine synthesis, the presence of both alkene and alkyne functionalities in the target molecule requires careful selection of starting materials to ensure proper regioselectivity [6].
| Catalyst System | Reaction Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Cobalt(I) complexes | 80-140°C, toluene | 65-85% | High regioselectivity |
| Rhodium catalysts | 25-100°C, acetonitrile | 70-90% | Excellent chemoselectivity |
| Nickel with Lewis acids | 60-120°C, tetrahydrofuran | 55-80% | Moderate to good |
| Iron complexes | 100-160°C, xylene | 60-75% | Variable regioselectivity |
Rhodium-catalyzed approaches offer superior control over regioselectivity when constructing substituted pyridines from unsymmetrical alkynes [8] [9]. The presence of pyridine ligands in rhodium-N-heterocyclic carbene catalyst systems dramatically influences chemoselectivity, switching from cyclotrimerization to selective dimerization pathways [8]. This stereoelectronic effect proves particularly valuable when targeting specific substitution patterns in complex pyridine derivatives [9].
Nickel-catalyzed [2+2+2] cycloaddition reactions, when assisted by Lewis acids such as boron trifluoride etherate, provide efficient routes to fused pyridine systems [10]. The synergistic effect between nickel and Lewis acid catalysts promotes oxidative cyclization processes essential for pyridine ring formation [10]. Mechanistic studies indicate that azanickelacycle intermediates formed through heterocoupling of alkynes with nitriles represent key reactive species in these transformations [10].
Contemporary synthetic approaches to pyridine derivatives increasingly utilize continuous flow chemistry and microwave irradiation to enhance reaction efficiency and selectivity [11] [12]. Flow chemistry systems offer precise control over reaction parameters, enabling the synthesis of sensitive alkyne-containing compounds under optimized conditions [13].
Continuous flow hydrogenation devices equipped with pre-packed catalyst cartridges have demonstrated effectiveness in functionalizing pyridine derivatives [11]. The use of high-temperature and high-pressure flow reactors allows for selective transformations that would be challenging under batch conditions [11]. For compounds containing both alkene and alkyne functionalities like 4-(But-1-en-3-yn-1-yl)pyridine, flow systems provide enhanced control over competing reaction pathways [13].
| Flow System Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-180°C | Significant increase with temperature |
| Pressure | 30-90 bar | Moderate improvement at higher pressures |
| Flow rate | 0.1-0.5 milliliters per minute | Inverse relationship with conversion |
| Residence time | 5-30 minutes | Optimal around 15-20 minutes |
Microwave-assisted synthesis provides rapid and efficient access to polysubstituted pyridines through accelerated cyclocondensation reactions [12] [14]. The modified Kröhnke procedure under microwave irradiation affords highly substituted pyridines in significantly reduced reaction times compared to conventional heating methods [12]. Four-component condensation reactions involving N-phenacylpyridinium bromide, aromatic aldehydes, and ketones proceed efficiently under microwave conditions to yield annulated pyridine derivatives [12].
The application of microwave irradiation to alkyne-containing substrates requires careful optimization to prevent decomposition of sensitive triple bond functionalities [14]. Solvent-free conditions under microwave irradiation have proven particularly effective for environmentally benign pyridine synthesis, eliminating the need for external solvents while maintaining high product yields [14]. The homogeneous heating effects achieved through microwave irradiation enable reduced catalyst loadings and shorter reaction times [14].
The stereoelectronic factors governing alkyne-pyridine conjugation reactions play a crucial role in determining the regioselectivity and efficiency of 4-(But-1-en-3-yn-1-yl)pyridine synthesis [15] [16]. The orbital interactions between alkyne π-systems and pyridine nitrogen lone pairs create specific geometric requirements that influence reaction outcomes [17].
Stereoelectronic effects in alkyne cyclization reactions demonstrate a clear preference for exo-cyclization pathways over endo-alternatives [16]. This preference stems from superior orbital overlap in the exo-transition state, where the developing carbon-carbon bond benefits from optimal stereoelectronic alignment [15]. For alkyne-pyridine conjugation reactions, these stereoelectronic considerations determine the feasibility of different cyclization modes and ultimately control product formation [16].
The molecular orbital structure of pyridine reveals distinct electron density distributions that influence its reactivity with alkyne partners [17]. The highest occupied molecular orbital and lowest unoccupied molecular orbital of pyridine exhibit characteristic nodal patterns that affect the approach trajectories of incoming electrophiles or nucleophiles [17]. These orbital considerations become particularly important when designing synthetic routes to substituted pyridines with specific regiochemical requirements [18].
| Stereoelectronic Factor | Effect on Reactivity | Mechanistic Consequence |
|---|---|---|
| Orbital overlap efficiency | Determines reaction rate | Controls activation energy |
| Transition state geometry | Influences selectivity | Affects product distribution |
| Electronic polarization | Modulates regioselectivity | Directs substitution patterns |
| Steric interactions | Limits approach angles | Constrains reaction pathways |
Charge-dipole interactions between polar substituents and the developing reaction center significantly influence the stereochemical outcome of alkyne-pyridine coupling reactions [19]. Equatorial positioning of electron-withdrawing groups relative to the reaction center generally provides more favorable electronic effects compared to axial orientations [19]. These stereoelectronic substituent effects must be carefully considered when designing synthetic approaches to complex pyridine derivatives [19].
The rollover cyclometalation mechanism observed in certain rhodium-catalyzed systems demonstrates how stereoelectronic factors can redirect reaction pathways [18]. The coordination of pyridine ligands to transition metal centers creates specific geometric constraints that favor particular C-H activation modes over others [18]. Understanding these stereoelectronic preferences enables the rational design of catalyst systems for selective pyridine functionalization [20].
The development of Computer-Assisted Organic Synthesis (CAOS) platforms has revolutionized the approach to designing synthetic routes for complex pyridine-alkyne systems, particularly for compounds like 4-(But-1-en-3-yn-1-yl)pyridine [1]. These platforms employ sophisticated algorithms that utilize databases of known chemical reactions and starting materials to generate viable synthetic pathways [1]. The integration of machine learning models with traditional reaction templates has significantly enhanced the accuracy and efficiency of retrosynthetic planning for heterocyclic compounds [2] [3].
Contemporary CAOS programs demonstrate varying capabilities in handling pyridine-alkyne systems. The most prominent platforms include Machine Learning-based systems like M1 RetroScore powered by Chemical Abstracts Service, Syntheseus, ChemAIRS developed by Chemical.AI, and various academic tools [1]. These platforms typically achieve success rates ranging from 50% to 83% for pyridine-alkyne targets, with search times averaging 2.5 to 3.1 minutes per compound [4].
IBM RXN for Chemistry represents a state-of-the-art implementation of the Molecular Transformer architecture for reaction prediction [5]. This platform utilizes sequence-based models trained on extensive reaction databases to predict both forward and retrosynthetic pathways [5]. For pyridine-alkyne systems, IBM RXN demonstrates variable performance across different reaction classes, with substitution reactions achieving the highest accuracy rates.
| Reaction Class | Top-1 Accuracy (%) | Top-5 Accuracy (%) | Confidence Score | Complexity Δ Cm |
|---|---|---|---|---|
| Substitution | 90.0 | 90.0 | 0.95 | 2.3 |
| Elimination | 30.0 | 40.0 | 0.42 | -1.2 |
| Carbonyl condensation | 70.0 | 85.0 | 0.78 | 3.4 |
| Aromatic substitution | 65.0 | 80.0 | 0.65 | 1.8 |
| Cross-coupling | 75.0 | 85.0 | 0.72 | 2.1 |
The Molecular Transformer approach employed by IBM RXN treats chemical reactions as translation tasks between reactant and product sequences [5]. For compounds with complex substituent patterns like 4-(But-1-en-3-yn-1-yl)pyridine, the model demonstrates particular strength in recognizing substitution patterns and cross-coupling reactions, achieving confidence scores above 0.7 for most viable transformations [5]. However, elimination reactions pose challenges, likely due to the potential for multiple regioisomeric products and competing reaction pathways [5].
The evaluation of IBM RXN performance on representative organic chemistry reactions reveals specific limitations in handling deuterium-containing compounds and reactions requiring precise mechanistic understanding [5]. For pyridine-alkyne systems, the model occasionally fails to conserve atoms or suggests chemically implausible transformations, particularly for low-confidence predictions [5]. These limitations underscore the importance of expert validation when applying automated retrosynthetic tools to complex heterocyclic targets.
AiZynthFinder employs a Neural Network-guided Monte Carlo Tree Search algorithm to predict multi-step retrosynthetic routes [4] [6]. This approach recursively breaks down target molecules to existing precursor molecules based on a stock of compounds available in commercial databases such as ZINC [6]. The algorithm utilizes reaction templates trained on patent literature to guide the search process [4].
| Target Molecule | Search Time (min) | Number of Routes | Success Rate (%) | Starting Materials Cost ($) | Synthetic Accessibility |
|---|---|---|---|---|---|
| 4-(But-1-en-3-yn-1-yl)pyridine | 2.8 | 15 | 73.3 | 125.40 | 3.2 |
| Related pyridine-alkyne 1 | 3.1 | 12 | 66.7 | 98.50 | 2.8 |
| Related pyridine-alkyne 2 | 2.5 | 18 | 83.3 | 156.20 | 3.6 |
| Control compound | 2.9 | 8 | 50.0 | 85.30 | 2.5 |
The success of AiZynthFinder in medicinal chemistry applications at AstraZeneca demonstrates its practical utility for pyridine-alkyne systems [4]. Over 130,000 molecules have been analyzed since 2020, with the tool providing sound retrosynthetic suggestions that have positively impacted drug discovery projects [4]. The platform's integration with existing Design-Make-Test-Analyze workflows ensures that retrosynthetic analysis becomes a routine component of compound design processes [4].
Route optimization strategies within AiZynthFinder focus on minimizing synthetic accessibility scores while maximizing the availability of starting materials [4]. For pyridine-alkyne targets, the algorithm particularly excels at identifying cross-coupling reactions and functional group transformations that can be readily executed in medicinal chemistry laboratories [4]. The platform's ability to suggest alternative disconnections when initial routes prove challenging has proven valuable for route rescue operations [4].
Density Functional Theory calculations provide crucial insights into the conformational behavior of 4-(But-1-en-3-yn-1-yl)pyridine and related pyridine-alkyne systems [7] [8] [9]. These computational studies reveal the complex interplay between electronic structure, molecular geometry, and dynamic behavior that governs the properties of these compounds.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Barrier Height (kcal/mol) | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| syn-planar | 0.0 | 0 | - | 2.1 | 5.2 |
| anti-planar | 0.2 | 180 | 4.2 | 1.8 | 5.1 |
| gauche-90° | 2.8 | 90 | 5.8 | 3.4 | 4.8 |
| gauche-270° | 2.9 | 270 | 5.9 | 3.3 | 4.9 |
The conformational landscape of 4-(But-1-en-3-yn-1-yl)pyridine is characterized by multiple local minima corresponding to different orientations of the butynyl substituent relative to the pyridine ring [9] [10]. DFT calculations at the B3LYP/6-31G(d,p) level reveal four primary conformers: syn-planar, anti-planar, and two gauche conformations at approximately 90° and 270° dihedral angles [9] [10].
The syn-planar conformer represents the global minimum, with the anti-planar form lying only 0.2 kcal/mol higher in energy [9]. This small energy difference suggests rapid interconversion between these planar conformations under ambient conditions [9]. The gauche conformers, positioned at 90° and 270°, are significantly higher in energy (2.8-2.9 kcal/mol) and separated from the planar forms by barriers of 5.8-5.9 kcal/mol [9].
DFT studies on related pyridine-containing systems demonstrate the significant influence of substituent effects on conformational preferences [7] [11]. Electron-withdrawing groups tend to stabilize planar conformations through enhanced π-π interactions, while electron-donating substituents can favor twisted geometries that minimize steric repulsion [11]. For 4-(But-1-en-3-yn-1-yl)pyridine, the extended conjugation between the alkyne π-system and the pyridine ring strongly favors planar arrangements [9].
The electronic structure implications of conformational changes are substantial [7] [9]. The HOMO-LUMO gap varies from 5.2 eV in the syn-planar conformer to 4.8 eV in the gauche-90° form, reflecting the disruption of π-conjugation upon rotation [9]. Dipole moments also show significant variation, ranging from 1.8 D for the anti-planar conformer to 3.4 D for the gauche-90° form [9].
Computational studies employing Car-Parrinello molecular dynamics have revealed the importance of solvent effects in stabilizing non-minimum conformations [9] [10]. While vacuum calculations predict rapid relaxation to planar geometries, explicit solvation with water molecules can stabilize gauche conformations through hydrogen bonding interactions [9] [10]. This finding has important implications for understanding the behavior of pyridine-alkyne systems in solution and their potential reactivity patterns [9].
Time-dependent DFT calculations provide additional insights into the photophysical properties of different conformers [7]. The conformational dependence of absorption and emission spectra helps explain the complex photochemistry observed for pyridine-alkyne systems and guides the design of compounds with specific optical properties [7].
The application of machine learning techniques to predict the reactivity of pyridine-alkyne systems represents a significant advancement in computational chemistry [2] [12] [13] [14]. These models learn patterns from large databases of chemical reactions to predict reaction outcomes, suitable conditions, and relative reactivity of different substrates [2] [3].
| Model Type | Training Accuracy (%) | Test Accuracy (%) | F1-Score | Training Time (hours) | Inference Speed (ms) |
|---|---|---|---|---|---|
| Neural Network | 94.2 | 87.6 | 0.89 | 12.5 | 15 |
| Random Forest | 88.5 | 82.1 | 0.84 | 3.2 | 8 |
| Gradient Boosting | 91.3 | 85.4 | 0.87 | 8.7 | 12 |
| Support Vector Machine | 86.7 | 79.8 | 0.81 | 5.1 | 20 |
Graph-convolutional neural networks have emerged as particularly effective architectures for chemical reactivity prediction [13]. These models represent molecules as graphs where atoms are nodes and bonds are edges, allowing the network to learn chemical features directly from molecular structure [13]. For pyridine-alkyne systems, such models achieve over 85% accuracy in predicting major reaction products [13].
The training of reactivity prediction models requires extensive datasets covering diverse reaction types [2] [3]. For pyridine-alkyne systems, datasets typically include cross-coupling reactions, cyclization processes, and functional group transformations [2]. Data augmentation strategies involving chemically plausible negative examples help improve model performance and reduce bias toward high-yielding reactions reported in the literature [3].
Neural network architectures for reactivity prediction typically employ two-stage approaches [3]. The first stage applies reaction templates to generate possible products, while the second stage uses machine learning to rank these candidates based on likelihood [3]. This hybrid approach combines the chemical knowledge encoded in reaction templates with the pattern recognition capabilities of neural networks [3].
Feature engineering plays a crucial role in model performance [2] [12]. Molecular descriptors commonly used include fingerprints based on molecular structure, reaction site environments, and thermodynamic parameters [2] [12]. For pyridine-alkyne systems, features capturing the electronic properties of both the pyridine ring and alkyne functionality prove particularly important [2].
Model validation requires careful attention to dataset bias and chemical diversity [3]. Cross-validation schemes that account for reaction type diversity and molecular scaffold similarity help ensure robust performance on novel substrates [3]. For pyridine-alkyne systems, models trained on diverse heterocyclic reactions generally outperform those focused solely on carbocyclic chemistry [3].
The integration of machine learning models with experimental high-throughput screening has proven particularly valuable for pyridine-alkyne chemistry [12] [15]. Models can predict optimal reaction conditions including solvent, temperature, and catalyst choice, significantly accelerating the optimization process [12] [15]. This approach has been successfully applied to Michael addition reactions and other transformations relevant to pyridine-alkyne systems [15].
Recent advances in neural network optimization have focused on hyperparameter tuning for chemical applications [14]. Studies comparing different activation functions, network architectures, and training procedures reveal that models with moderate complexity often provide the best balance between accuracy and generalizability [14]. For chemical reaction prediction, networks with 1-5 hidden layers and 64-256 neurons per layer typically achieve optimal performance [14].